Comparative Linker Length Dependence: PEG4-CH2-Boc vs. PEG3-CH2-Boc vs. PEG6-CH2-Boc in PROTAC Degradation Efficiency
Systematic evaluation of Retro-2-based PROTACs targeting GSPT1 demonstrates that PEG linker length is a critical determinant of degradation potency, with distinct length-activity relationships observed across different warhead series [1]. In a head-to-head comparison of PROTACs incorporating PEG3, PEG4, and PEG6 linkers with identical terminal chemistry, PEG4-linked constructs exhibited superior degradation efficiency relative to both shorter (PEG3) and longer (PEG6) variants in the Retro-2 scaffold series [2]. This study provides the first direct evidence that GSPT1 degradation is dependent on flexible PEG chain length, with PEG4 emerging as the optimal tether for achieving productive ternary complex geometry in this system [1].
| Evidence Dimension | Linker length-dependent GSPT1 degradation efficiency |
|---|---|
| Target Compound Data | PEG4 linker-based PROTAC: highest degradation activity in Retro-2 warhead series [1] |
| Comparator Or Baseline | PEG3 linker-based PROTAC and PEG6 linker-based PROTAC in same scaffold series [1] |
| Quantified Difference | PEG4 > PEG6 > PEG3 degradation activity hierarchy; exact DC50 values vary by warhead scaffold [1] |
| Conditions | In vitro PROTAC degradation assays using GSPT1 as target protein; Retro-2 warhead scaffold [1] |
Why This Matters
This evidence establishes that PEG4 linker length is not arbitrary but represents a validated optimal tether for specific E3 ligase-target pairs, informing rational linker selection in PROTAC design.
- [1] Kleissle, S., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Bioorganic & Medicinal Chemistry. View Source
- [2] BOC Sciences PTC. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
